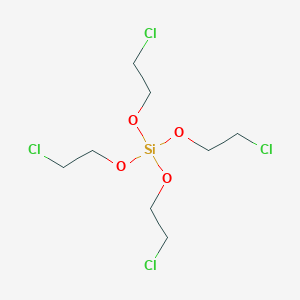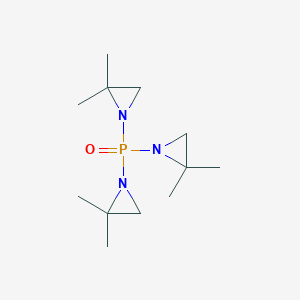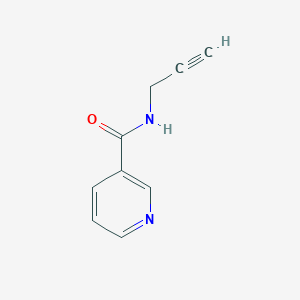
N-(prop-2-in-1-il)nicotinamida
Descripción general
Descripción
N-(prop-2-yn-1-yl)nicotinamide, also known as PYNAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PYNAM is a derivative of nicotinamide, which is a form of vitamin B3.
Aplicaciones Científicas De Investigación
Perfil de Reactividad del Tiol
La N-(prop-2-in-1-il)nicotinamida se utiliza en una plataforma quimioproteómica llamada ‘QTRP’ (perfil de reactividad del tiol cuantitativo). Esta plataforma utiliza una sonda reactiva a tiol comercialmente disponible IPM (2-iodo-N-(prop-2-in-1-il)acetamida) para etiquetar covalentemente, enriquecer y cuantificar el cisteinoma reactivo en células y tejidos .
Formilación Oxidativa Inducida por Luz Visible
La this compound se utiliza en la formilación oxidativa inducida por luz visible de N-alquil-N-(prop-2-in-1-il)anilinas con oxígeno molecular. Este proceso se lleva a cabo en ausencia de un fotosensibilizador externo y da como resultado la formación de las formiamidas correspondientes .
Síntesis de Imidazo[1,2-a]piridinas
La reacción de Sandmeyer de N-(prop-2-in-1-ilamino)piridinas sustituidas de manera diferente en C-2 es un método eficiente, suave, nuevo y práctico para la síntesis estereoespecífica de (E)-exo-halometilenopiridonas bicíclicas que llevan el sistema de anillo heterocíclico imidazo[1,2-a]piridina .
Inhibición de la Metanogénesis
N-[2-(nitrooxi)etil]-3-piridinecarboxamida, un inhibidor de la metanogénesis, se ha estudiado por sus efectos a largo plazo y combinados con el ácido fumárico sobre la producción de CH4 entérico, la fermentación ruminal, las poblaciones bacterianas, la digestibilidad aparente de nutrientes y el rendimiento de la lactancia de cabras lecheras .
Inhibición de la Ureasa
Los derivados de la carboxamida de piridina se han explorado como inhibidores de la ureasa. Estos compuestos se han sintetizado e investigado frente a la ureasa para determinar su acción inhibitoria .
Cocristalización con Ácido DL-Mandélico
Se han preparado y caracterizado cocristales de ácido DL-2-hidroxi-2-fenilacético racèmico (ácido DL-Mandélico, DL-H2ma) con 3-piridinecarboxamida aquiral (nicotinamida, nam) .
Safety and Hazards
Direcciones Futuras
The future directions of N-(prop-2-yn-1-yl)nicotinamide research could involve further exploration of its potential applications in various fields. For instance, proteomic approaches to study cysteine oxidation have been suggested as a future direction, which could be relevant given the compound’s involvement in oxidative reactions .
Mecanismo De Acción
Target of Action
It’s known that nicotinamide derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
N-(prop-2-yn-1-yl)nicotinamide has been found to participate in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound’s involvement in oxidative formylation reactions suggests it may influence pathways related to oxidative stress and cellular redox balance .
Result of Action
Its role as a photosensitizer in oxidative formylation reactions suggests it may influence cellular redox balance and potentially contribute to oxidative stress .
Action Environment
Given its role in light-induced reactions, factors such as light exposure and oxygen availability may be relevant .
Análisis Bioquímico
Biochemical Properties
N-(prop-2-yn-1-yl)nicotinamide plays a role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of N-(prop-2-yn-1-yl)nicotinamide on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(prop-2-yn-1-yl)nicotinamide is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(prop-2-yn-1-yl)nicotinamide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(prop-2-yn-1-yl)nicotinamide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N-(prop-2-yn-1-yl)nicotinamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-(prop-2-yn-1-yl)nicotinamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(prop-2-yn-1-yl)nicotinamide and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-prop-2-ynylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



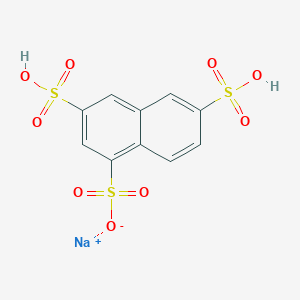
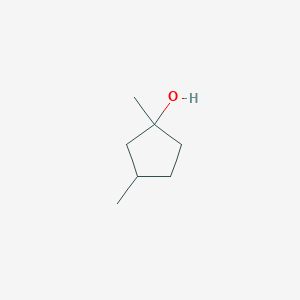
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
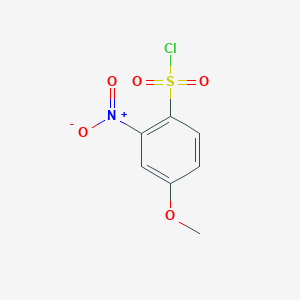
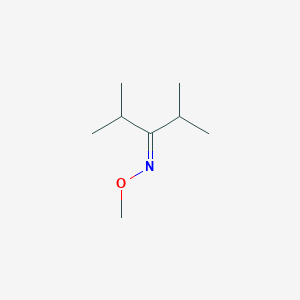

![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
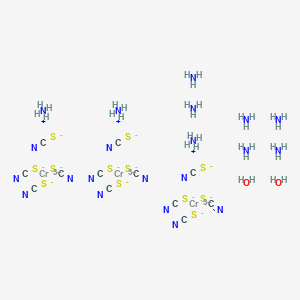
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
